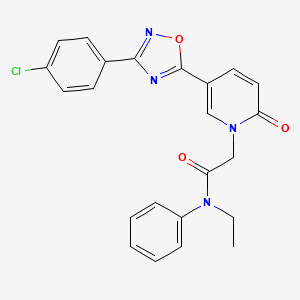
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research into compounds with a 1,3,4-oxadiazole nucleus, similar to the core structure of the specified compound, has demonstrated significant antibacterial potentials. For instance, a study on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores found these compounds to exhibit moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains. The study highlighted a particular compound bearing a 2-methylphenyl group as the most active growth inhibitor against several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 10.31±1.00 to 11.77±5.00 μM, using ciprofloxacin as a reference standard (Iqbal et al., 2017).
Anticancer Activity
Another study explored the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. A novel apoptosis inducer identified through caspase- and cell-based high-throughput screening assays exhibited good activity against several breast and colorectal cancer cell lines. The molecular target was identified as TIP47, an IGF II receptor-binding protein, indicating the potential of these compounds as anticancer agents (Zhang et al., 2005).
Mecanismo De Acción
The compound’s mode of action would depend on its specific targets in the body. It might interact with certain proteins or enzymes, altering their function and leading to changes in cellular processes . The compound’s effects on biochemical pathways would also depend on its specific targets. For example, it might inhibit a key enzyme in a metabolic pathway, leading to a buildup of certain metabolites and a shortage of others .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would be influenced by the compound’s chemical properties. For example, its solubility, stability, and size could affect how easily it is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized by the liver and other tissues, and how it is excreted .
The compound’s action and efficacy could be influenced by various environmental factors. For example, pH levels, temperature, and the presence of other chemicals could affect the compound’s stability and activity .
Propiedades
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-2-28(19-6-4-3-5-7-19)21(30)15-27-14-17(10-13-20(27)29)23-25-22(26-31-23)16-8-11-18(24)12-9-16/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEANCZDYGIINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

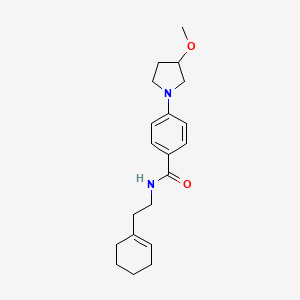
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2581494.png)
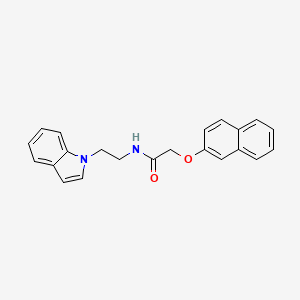
![dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B2581499.png)
![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2581500.png)
![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
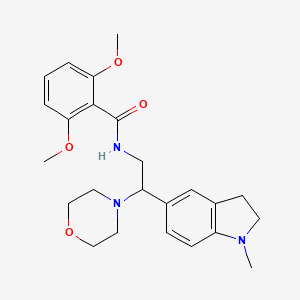
![(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2581505.png)
![2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2581506.png)

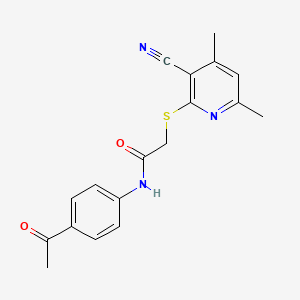
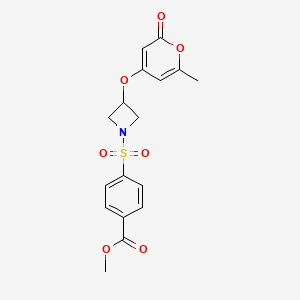
![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)
